2-Aminobenzanilide

Catalog No.
S662436
CAS No.
4424-17-3
M.F
C13H12N2O
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzanilide

CAS Number

4424-17-3

Product Name

2-Aminobenzanilide

IUPAC Name

2-amino-N-phenylbenzamide

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)

InChI Key

FDPVTENMNDHFNK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N

Organic Synthesis:

Material Science:

Some studies suggest that 2-Aminobenzanilide possesses properties that might be relevant to material science applications. For instance, research suggests it exhibits liquid crystalline behavior, meaning it can transition between different phases with specific structural order depending on temperature. This property could potentially be useful in the development of liquid crystals for display technologies or other optoelectronic applications. However, further research is needed to explore this potential and optimize its properties for practical use.

Biological Activity Exploration:

Limited research has investigated the potential biological activities of 2-Aminobenzanilide. Some studies have explored its effects on various biological processes, including enzyme inhibition and cell viability. However, these studies are preliminary and lack conclusive evidence for any specific therapeutic or pharmacological applications. Further research is necessary to elucidate its potential biological effects and assess its safety and efficacy for any potential biomedical applications.

2-Aminobenzanilide, also known as 2-amino-N-phenylbenzamide, is an organic compound with the molecular formula C₁₃H₁₂N₂O. It has a molecular weight of approximately 212.25 g/mol and exhibits a melting point of 133-134°C and a boiling point of 309.6°C at 760 mmHg. The compound is characterized by its structure, which consists of an amino group attached to a benzamide moiety. This compound is noted for its stability and neutral characteristics, making it suitable for various applications in chemical synthesis and biological studies .

The specific mechanism of action of 2-Aminobenzanilide in proteomics research is not well-understood and requires further investigation. However, its potential for hydrogen bonding suggests it might interact with specific protein structures, aiding in the study of protein-protein interactions [].

. One notable reaction is the Bargellini reaction, where it acts as an ambident nucleophile. This reaction involves the nucleophilic substitution of halides by amines, facilitating the formation of various derivatives that can be utilized in further synthetic pathways. Additionally, it participates in hydrolysis reactions under acidic conditions, which can be studied to understand its kinetic properties .

Research indicates that 2-aminobenzanilide and its derivatives exhibit various biological activities. They have been explored for their potential in medicinal chemistry, particularly in the design of new therapeutic agents. Some derivatives have shown promise as inhibitors in biological pathways, including those involved in blood coagulation cascades. The compound's interaction with biological systems makes it a subject of interest for further pharmacological evaluation .

The synthesis of 2-aminobenzanilide can be achieved through several methods:

  • Direct Amination: Reaction of benzanilide with ammonia or primary amines under suitable conditions.
  • Reduction Reactions: Reduction of nitrobenzamide derivatives to yield the corresponding amine.
  • Bargellini Reaction: Utilizing halogenated benzamides as substrates that react with amines to form 2-aminobenzanilide .

These methods highlight the compound's accessibility for laboratory synthesis and its utility in organic chemistry.

2-Aminobenzanilide has several applications across different fields:

  • Fluorescent Tagging: Used extensively in glycan analysis due to its fluorescent properties.
  • Chemical Synthesis: Acts as a building block for various organic compounds and pharmaceuticals.
  • Biological Research: Investigated for its role in blood coagulation processes and potential therapeutic applications .

Studies involving 2-aminobenzanilide have focused on its interactions with various biological targets. These include:

  • Enzyme Inhibition: Some derivatives have been shown to inhibit specific enzymes, suggesting potential roles as drug candidates.
  • Binding Studies: Investigations into how the compound interacts with biomolecules provide insight into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-aminobenzanilide, each exhibiting unique properties:

Compound NameStructureKey Characteristics
N-PhenylanthranilamideC₁₃H₁₂N₂OSimilar amine functionality; used in dyes.
4-AminobenzanilideC₁₃H₁₂N₂OExhibits different reactivity patterns; used in pharmaceuticals.
BenzamideC₇H₇NOBasic structure without amino substitution; used as a solvent and reagent.

These compounds illustrate the diversity within this chemical family while highlighting the unique properties of 2-aminobenzanilide, particularly its dual functionality as both a synthetic intermediate and a biologically active agent .

XLogP3

2.9

Sequence

X

Other CAS

4424-17-3

Dates

Modify: 2023-08-15
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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